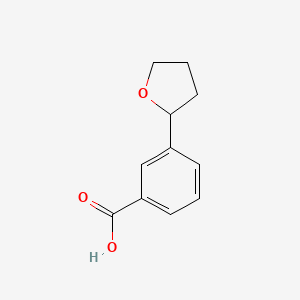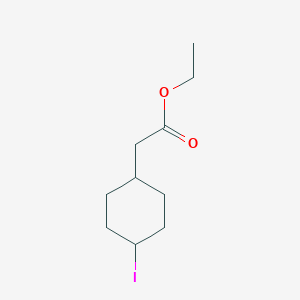![molecular formula C19H24N2O5S2 B1405275 4-エトキシ-3-(2-メトキシエチル)ベンゾ[d]チアゾール-2(3H)-イミン 4-メチルベンゼンスルホン酸塩 CAS No. 2034157-44-1](/img/structure/B1405275.png)
4-エトキシ-3-(2-メトキシエチル)ベンゾ[d]チアゾール-2(3H)-イミン 4-メチルベンゼンスルホン酸塩
概要
説明
Benzo[d]thiazol-2(3H)-imine is a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . They are used in various fields due to their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . The specific synthesis process for “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is not available in the sources I have access to.Molecular Structure Analysis
The molecular structure of benzothiazoles is characterized by a planar ring system with delocalized π-electrons . The specific structure of “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” would depend on the arrangement and bonding of its substituent groups, which is not available in the sources I have access to.Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific reactions that “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” can undergo are not available in the sources I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary depending on their substituent groups. Generally, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” are not available in the sources I have access to.科学的研究の応用
分光法のための溶媒変色性および蛍光性色素
この化合物は、潜在的な溶媒変色性および蛍光性色素として同定されています .このような色素は、特に微生物学的対象物および細胞区画を監視するための分光法用途において重要です。それらは、生細胞における新規病原体の発症メカニズムを決定するのに役立ちます。これらの色素の光物理的特性により、病原体検出および認識のためのPCRキットでの使用に適しています。
抗菌剤
ベンゾチアゾール誘導体、特に問題の化合物と類似のものは、抗菌活性を評価するために合成および評価されています .これらの化合物は、グラム陽性菌およびグラム陰性菌の両方に対して強力な抗菌活性を示し、新規抗菌剤としての使用を提案しています。
癌細胞に対する抗増殖剤
ベンゾ[d]チアゾールの誘導体は、さまざまなヒト癌細胞株に対する細胞毒性を評価されています .これは、化合物を抗増殖剤として使用できる可能性を示しており、癌治療のためにさらに探求することができます。
新規ファーマコフォアの開発
この化合物の構造により、新規ファーマコフォアを試験するための基質として使用できます .この用途は、化合物を標的病原体が存在しない場合と存在する場合の両方で、生体系における細胞取り込みと機能を調べるために使用できる創薬において重要です。
DNAおよびRNA結合研究
その構造特性により、この化合物はDNAおよびRNA結合研究で使用できます .このような化合物と核酸の相互作用を理解することは、新規薬物および治療戦略の開発についての洞察を提供することができます。
光物理的特性の改善
この化合物に見られるように、ベンゾチアゾール環に特定の置換基を導入すると、光物理的特性が向上する可能性があります .この強化は、医療診断および研究など、さまざまな用途で優れた性能を発揮する色素の開発に役立ちます。
作用機序
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to exhibit anti-inflammatory properties . They have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
Similar compounds have demonstrated their effectiveness by inhibiting the cyclooxygenase enzymes . These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, the compound can potentially reduce inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties. In this pathway, arachidonic acid is converted into prostaglandins by the cyclooxygenase enzymes. By inhibiting these enzymes, the compound can prevent the formation of prostaglandins, thereby reducing inflammation .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties. This could be due to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Safety and Hazards
The safety and hazards of benzothiazole derivatives can vary depending on their specific structure and biological activity. Some benzothiazole derivatives have shown moderate toxicity against certain cell lines . The specific safety and hazards of “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” are not available in the sources I have access to.
将来の方向性
Benzothiazoles are a promising class of compounds due to their diverse biological activities, and research into new benzothiazole derivatives is ongoing . The future directions for “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” specifically are not available in the sources I have access to.
生化学分析
Biochemical Properties
4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways . By inhibiting PTP1B, 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can enhance insulin sensitivity and potentially serve as a therapeutic agent for diabetes management. Additionally, this compound interacts with various proteins involved in cell signaling and metabolic pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis . Activation of AMPK by 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate leads to increased glucose uptake and fatty acid oxidation, thereby improving cellular energy balance. Furthermore, this compound has been shown to alter the expression of genes involved in lipid metabolism, contributing to its potential as a metabolic regulator.
Molecular Mechanism
The molecular mechanism of action of 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves several key interactions at the molecular level. This compound binds to the active site of PTP1B, inhibiting its enzymatic activity and preventing the dephosphorylation of insulin receptor substrates . This inhibition enhances insulin signaling and promotes glucose uptake in cells. Additionally, 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can interact with other biomolecules, such as transcription factors, to modulate gene expression. These interactions result in changes in cellular metabolism and function, underscoring the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can lead to sustained activation of metabolic pathways and improved cellular function. Prolonged exposure may also result in adaptive cellular responses, such as changes in gene expression and protein activity, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance insulin sensitivity and improve glucose metabolism without causing significant adverse effects . At high doses, 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to activate AMPK, which in turn enhances glucose uptake and fatty acid oxidation . Additionally, it can modulate the activity of enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). By influencing these metabolic pathways, 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate plays a crucial role in maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate within specific tissues and organs are influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate plays a critical role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications may direct 4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate to specific cellular compartments, such as mitochondria or endoplasmic reticulum. These subcellular interactions are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
特性
IUPAC Name |
4-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S.C7H8O3S/c1-3-16-9-5-4-6-10-11(9)14(7-8-15-2)12(13)17-10;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,13H,3,7-8H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHAWVXQWCOPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N)N2CCOC.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


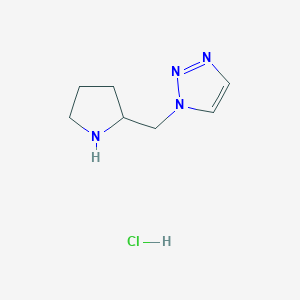

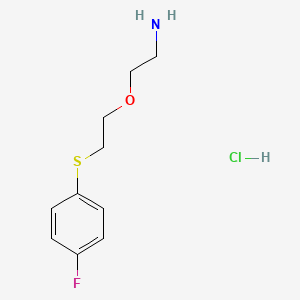

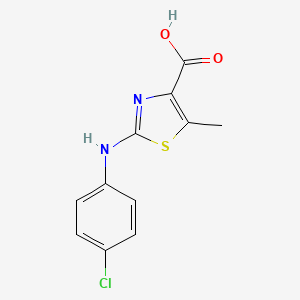

![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)
